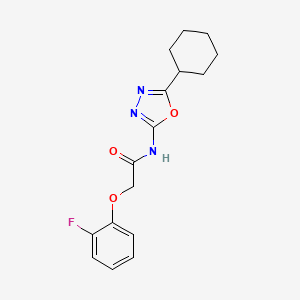
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
This compound features a cyclohexyl group attached to an oxadiazole ring, which is further substituted with a fluorophenoxy acetamide group. The presence of the oxadiazole ring is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the Sonic Hedgehog (Hh) signaling pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Note: TBD indicates data to be determined based on future studies.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Recent studies have evaluated its effectiveness against various bacterial strains. The results showed that it possesses significant antibacterial activity when compared to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
The mechanism underlying the biological activity of this compound is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The oxadiazole ring enhances the binding affinity to target proteins involved in these pathways . Additionally, the incorporation of the fluorophenoxy group may contribute to improved bioavailability and selectivity towards cancerous cells.
Case Studies
A recent study investigated a series of oxadiazole derivatives for their anticancer properties using various cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects against breast and prostate cancer cells .
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-12-8-4-5-9-13(12)22-10-14(21)18-16-20-19-15(23-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFCNXAYRCQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














